N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core and a carboxamide group attached to a dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine (e.g., 2,5-dimethylaniline) reacts with a carboxylic acid derivative (e.g., 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid).
Final Assembly: The final step involves coupling the chromene core with the carboxamide group under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant pathogens.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)acetamide: Shares a similar dimethylphenyl group but lacks the chromene core.
6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Contains the chromene core but lacks the carboxamide group.
Uniqueness
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a carboxamide group attached to a dimethylphenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-11-5-6-13(3)16(9-11)21-20(23)18-10-17(22)15-8-12(2)7-14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23) |
InChI Key |
RQYBLOAVXKCXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
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